SGC-iMLLT is the first reported small-molecule chemical probe designed to target the YEATS domain of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) proteins []. It functions as a potent and selective inhibitor of MLLT1/3-histone interactions, exhibiting significant selectivity over other human YEATS domain proteins (YEATS2/4) and bromodomains []. This selectivity makes SGC-iMLLT a valuable tool for studying the specific biological roles of MLLT1 and MLLT3.
While the abstracts do not provide a detailed description of the molecular structure of SGC-iMLLT, one abstract mentions the availability of small-molecule X-ray co-crystal structures of SGC-iMLLT in complex with the MLLT1 YEATS domain []. These structures provide valuable insights into the binding mode and interactions between SGC-iMLLT and its target.
SGC-iMLLT exerts its biological activity by binding to the YEATS domain of MLLT1 and MLLT3 proteins, thereby inhibiting their interaction with histones []. This disruption of histone binding is thought to affect the transcriptional activity of MLL fusion proteins, particularly the expression of genes involved in leukemic stem cell maintenance and proliferation [, ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2